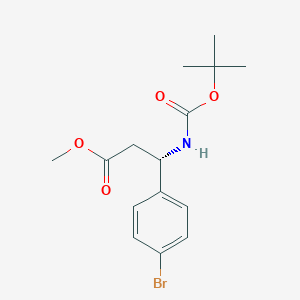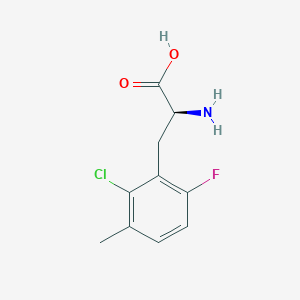
2-FLUORO-6-(TRIFLUOROMETHYL)-DL-PHENYLALANINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-FLUORO-6-(TRIFLUOROMETHYL)-DL-PHENYLALANINE is a fluorinated amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons . These halides can be used in coupling and annulation reactions to construct a wide variety of trifluoromethyl-containing compounds .
Industrial Production Methods
Industrial production of fluorinated compounds often employs advanced techniques such as palladium-catalyzed and copper-catalyzed C–H fluorination protocols . These methods allow for the efficient incorporation of fluorine atoms into organic molecules, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
2-FLUORO-6-(TRIFLUOROMETHYL)-DL-PHENYLALANINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The presence of fluoro and trifluoromethyl groups allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonyl chloride for substitution reactions , and various oxidizing and reducing agents for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with methanesulfonyl chloride can yield methanesulfonates, which are useful intermediates in further chemical transformations .
科学的研究の応用
2-FLUORO-6-(TRIFLUOROMETHYL)-DL-PHENYLALANINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structural features make it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
作用機序
The mechanism of action of 2-FLUORO-6-(TRIFLUOROMETHYL)-DL-PHENYLALANINE involves its interaction with specific molecular targets. The compound can act on peroxisome proliferator-activated receptors, influencing various metabolic pathways . The presence of fluoro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- (2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid
- Trifluoromethyl-substituted 2H-furan derivatives
Uniqueness
What sets 2-FLUORO-6-(TRIFLUOROMETHYL)-DL-PHENYLALANINE apart from similar compounds is its specific combination of fluoro and trifluoromethyl groups on the amino acid backbone. This unique structure imparts distinct chemical properties, such as increased metabolic stability and enhanced binding affinity to molecular targets, making it particularly valuable in pharmaceutical and biochemical research.
特性
IUPAC Name |
(2S)-2-amino-3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEQREVOLXIGHG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C[C@@H](C(=O)O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-Propanal, o-[(pentafluorophenyl)methyl]oxime](/img/structure/B8112016.png)



![(2S)-2-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112056.png)
![(2S)-2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112060.png)

![(2S)-2-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112068.png)
![(2S)-2-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8112070.png)



